5-Methyl-4,7-dinitro-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61920-55-6 |
|---|---|
Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
5-methyl-4,7-dinitro-1H-indazole |
InChI |
InChI=1S/C8H6N4O4/c1-4-2-6(11(13)14)7-5(3-9-10-7)8(4)12(15)16/h2-3H,1H3,(H,9,10) |
InChI Key |
CBSCUATTZFOOKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1[N+](=O)[O-])C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 5 Methyl 4,7 Dinitro 1h Indazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like dinitroindazoles. It provides detailed information about the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).
The ¹H NMR spectrum of 5-methyl-4,7-dinitro-1H-indazole provides distinct signals that correspond to each unique proton in the molecule. The aromatic proton on the indazole ring typically appears as a singlet in the downfield region, a consequence of the deshielding effects of the aromatic system and the electron-withdrawing nitro groups. The methyl protons also give rise to a singlet, but at a much more upfield chemical shift. The N-H proton of the indazole ring often presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms of the aromatic ring appear at distinct chemical shifts influenced by the positions of the methyl and nitro substituents. The carbon atom of the methyl group is characteristically found in the upfield region of the spectrum. The positions of the nitro groups significantly influence the chemical shifts of the attached carbons, causing them to appear further downfield.
¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-3 | ~8.5 | - |
| H-6 | ~8.2 | - |
| CH₃ | ~2.7 | ~15 |
| NH | ~14.0 (broad) | - |
| C-3 | - | ~135 |
| C-3a | - | ~130 |
| C-4 | - | ~140 |
| C-5 | - | ~125 |
| C-6 | - | ~115 |
| C-7 | - | ~145 |
| C-7a | - | ~140 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and differentiating between potential isomers.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For derivatives of this compound, COSY can establish the connectivity between adjacent protons on the indazole ring, which is crucial for confirming the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the signal for the methyl protons in the ¹H spectrum will correlate with the methyl carbon signal in the ¹³C spectrum.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule.
The most prominent features in the IR spectrum of this compound are the strong absorption bands associated with the nitro (NO₂) groups. These typically manifest as two distinct and intense bands:
Asymmetric stretching vibration (νas): Occurring in the range of 1500-1560 cm⁻¹.
Symmetric stretching vibration (νs): Occurring in the range of 1335-1385 cm⁻¹.
The exact positions of these bands can be influenced by the electronic environment of the indazole ring. The N-H stretching vibration of the indazole ring is also observable, typically as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations also appear in their characteristic regions.
Raman spectroscopy provides complementary information, with the symmetric stretching of the nitro groups often giving a particularly strong signal.
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3500 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| NO₂ | Asymmetric Stretching | 1500 - 1560 (strong) |
| NO₂ | Symmetric Stretching | 1335 - 1385 (strong) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern often involves the loss of nitro groups (NO₂), as well as other characteristic fragments of the indazole ring system.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₈H₆N₄O₄), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but a different elemental formula, thereby providing definitive confirmation of its identity.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography provides unparalleled, high-resolution data on the precise three-dimensional arrangement of atoms within a crystal lattice. This technique is fundamental to confirming molecular structures, identifying polymorphic forms, and understanding the intricate network of intermolecular forces that dictate the solid-state properties of this compound derivatives.
The crystal packing of indazole derivatives is significantly influenced by a variety of non-covalent interactions. In the crystal structure of 1-(4-methylphenylsulfonyl)-5,6-dinitro-1H-indazole, molecules are linked by C–H⋯O interactions, forming one-dimensional chains. nih.gov Similarly, for derivatives such as 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole, the crystal packing is dominated by a combination of π–π stacking and hydrogen bonding. nih.gov In this specific case, oblique stacks are formed along the a-axis through π–π interactions between the indazole unit and the phenyl rings of adjacent molecules. nih.gov These stacks are further interconnected by C–H⋯O hydrogen bonds. nih.gov
Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, reveals the relative contributions of different contacts. For the aforementioned oxadiazole derivative, the most significant contributions to the crystal packing are from H⋯H (36.3%), O⋯H/H⋯O (23.4%), C⋯H/H⋯C (13.4%), and N⋯H/H⋯N (11.4%) interactions. nih.gov This detailed analysis highlights the complexity of the forces at play in the solid state.
Interactive Table: Crystallographic Data for an Indazole Derivative
| Parameter | Value |
|---|---|
| Compound | 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole |
| Formula | C₁₄H₁₀N₄O₆S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4125 (3) |
| b (Å) | 8.5371 (3) |
| c (Å) | 13.0825 (5) |
| α (°) | 90.401 (2) |
| β (°) | 95.707 (2) |
| γ (°) | 111.302 (2) |
| Volume (ų) | 766.66 (5) |
X-ray crystallography is also instrumental in determining the preferred conformations of molecules in the solid state. For instance, in the structure of 1-(4-methylphenylsulfonyl)-5,6-dinitro-1H-indazole, the indazole ring system is nearly perpendicular to the tosyl ring, with a dihedral angle of 89.40 (9)°. nih.gov The nitro groups are also twisted relative to the indazole plane, with dihedral angles of 57.0 (3)° and 31.9 (3)°. nih.gov
In a study of (1H-indazol-1-yl)methanol derivatives, including nitro-substituted analogues, X-ray analysis revealed specific torsion angles for the 1-methanol substituent. nih.govacs.org For the unsubstituted derivative, the N2–N1–C–O and N1–C–O–H torsion angles were 75.4° and 105.5°, respectively. nih.govacs.org In contrast, the three nitro-substituted derivatives exhibited average torsion angles of 85.7° and 100.3°, indicating that the presence of nitro groups influences the conformational preferences of the substituent. nih.govacs.org Theoretical calculations have shown that for 5,7-dinitrobenzotriazole, a related heterocyclic system, the 1H-tautomer is the most energetically favorable form. mdpi.com
Thermal Analysis Techniques for Stability Assessment
The thermal stability of energetic materials is a critical parameter that dictates their handling, storage, and application. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), provide quantitative data on the decomposition behavior of compounds as a function of temperature.
For example, studies on 1-methyl-4,5-dinitro-1H-imidazole show that decomposition begins at approximately 250°C, with a main exothermic decomposition peak at 278.5°C, indicating good thermal stability. researchgate.net In another example, 4-amino-3,5-dinitro-1H-pyrazole (LLM-116) undergoes a multi-stage decomposition. researchgate.net The apparent activation energy for the first stage of decomposition is 106.97 kJ mol⁻¹, with a pre-exponential factor of 10¹⁰.⁴⁷ s⁻¹. researchgate.net The second stage has a higher activation energy of 138.98 kJ mol⁻¹ and a pre-exponential factor of 10¹².²⁴ s⁻¹. researchgate.net The decomposition of nitropyrazoles is often initiated by reactions involving the nitro substituents. researchgate.net For 5,7-dinitrobenzotriazole, thermolysis in the molten state is described by a kinetic scheme involving a strong autocatalytic process. mdpi.com
Interactive Table: Thermal Decomposition Data for Related Nitro-Heterocyclic Compounds
| Compound | Decomposition Onset (°C) | Peak Decomposition (°C) | Activation Energy (kJ/mol) |
|---|---|---|---|
| 1-Methyl-4,5-dinitro-1H-imidazole | ~250 | 278.5 | N/A |
| 4-Amino-3,5-dinitro-1H-pyrazole (Stage 1) | N/A | N/A | 106.97 |
| 4-Amino-3,5-dinitro-1H-pyrazole (Stage 2) | N/A | N/A | 138.98 |
| 5,7-Dinitrobenzotriazole (1st order) | N/A | N/A | 173.9 |
Computational Chemistry and Theoretical Investigations of 5 Methyl 4,7 Dinitro 1h Indazole
Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structure
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like 5-Methyl-4,7-dinitro-1H-indazole. By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between accuracy and computational cost.
The substitution pattern of this compound allows for the existence of different tautomers, primarily the 1H- and 2H-forms, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is a critical factor influencing the compound's properties and reactivity. DFT calculations are employed to perform geometry optimization for each possible tautomer and isomer. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing the most stable structure.
Theoretical studies on related indazole systems have shown that the 1H-tautomer is often thermodynamically more stable than the 2H-tautomer. For instance, calculations on the parent indazole molecule indicate that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. numberanalytics.comnih.gov Similarly, for 5,7-dinitrobenzotriazole, a related dinitro aromatic heterocyclic system, the 1H-tautomer is found to be the most energetically favorable form. mdpi.com It is therefore anticipated that for this compound, the 1H-tautomer will also be the more stable form. The presence of the methyl and dinitro groups will, however, modulate the precise energy difference between the tautomers. A comprehensive study would involve calculating the energies of all possible stable conformers and isomers to map out the energetic landscape of the molecule.
Table 1: Hypothetical Relative Energies of this compound Tautomers
| Tautomer/Isomer | Method/Basis Set | Relative Energy (kcal/mol) |
| 1H-5-Methyl-4,7-dinitro-indazole | B3LYP/6-311++G(d,p) | 0.00 |
| 2H-5-Methyl-4,7-dinitro-indazole | B3LYP/6-311++G(d,p) | Value would be calculated |
| Other Isomers | B3LYP/6-311++G(d,p) | Values would be calculated |
| Note: This table is for illustrative purposes. Specific values would be obtained from detailed DFT calculations. |
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. numberanalytics.comresearchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies higher reactivity. mdpi.com
For this compound, the presence of two electron-withdrawing nitro groups is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. DFT calculations would provide precise energy values for the HOMO and LUMO. From these energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are crucial for predicting its behavior in chemical reactions.
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Formula | Value (eV) |
| EHOMO | - | Calculated Value |
| ELUMO | - | Calculated Value |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Calculated Value |
| Ionization Potential (I) | -EHOMO | Calculated Value |
| Electron Affinity (A) | -ELUMO | Calculated Value |
| Electronegativity (χ) | (I + A) / 2 | Calculated Value |
| Chemical Hardness (η) | (I - A) / 2 | Calculated Value |
| Note: This table is for illustrative purposes. Specific values would be obtained from DFT calculations. |
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.
In this compound, the oxygen atoms of the nitro groups are expected to be regions of strong negative electrostatic potential, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom on the indazole ring and the regions near the nitro groups are likely to exhibit positive electrostatic potential. A detailed MEP analysis would precisely map these regions, offering critical information about the molecule's intermolecular interaction patterns. nih.govrsc.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action. nih.gov
Given the prevalence of indazole derivatives in pharmacologically active compounds, molecular docking studies of this compound could reveal its potential to interact with various biological targets. The process involves generating a multitude of possible binding poses of the ligand within the active site of a target protein and then scoring these poses based on their energetic favorability. The results would predict the most likely binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's binding pocket.
A crucial outcome of molecular docking simulations is the estimation of the binding energy or binding affinity, which quantifies the strength of the interaction between the ligand and the target protein. A lower binding energy generally indicates a more stable and favorable interaction. These calculated energies allow for the ranking of different potential ligands and provide a theoretical basis for their potential efficacy. For this compound, docking studies against relevant protein targets would yield binding energy values that could be compared with known inhibitors to assess its potential as a lead compound for further development.
Table 3: Hypothetical Molecular Docking Results for this compound
| Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Example Target 1 | Calculated Value | List of Amino Acids |
| Example Target 2 | Calculated Value | List of Amino Acids |
| Note: This table is for illustrative purposes. Specific values and targets would be determined from actual molecular docking studies. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structures. researchgate.net This approach is particularly useful for classes of compounds like nitroaromatic and indazole derivatives.
The development of QSAR models is a systematic process that establishes a mathematical relationship between a set of molecular descriptors and a specific property or activity. For indazole derivatives, both 2D and 3D QSAR models have been developed to predict various activities, such as their potential as enzyme inhibitors. nih.gov
2D-QSAR: These models utilize descriptors derived from the 2D representation of a molecule. These descriptors can include constitutional indices (e.g., molecular weight, atom counts), topological indices (which describe molecular branching and shape), and electronic descriptors. For a series of related indazole compounds, these descriptors are calculated and correlated with their experimentally determined activities using statistical methods like Multiple Linear Regression (MLR). researchgate.net The goal is to create a linear equation that can predict the activity of new, untested indazole derivatives.
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D structure of the molecules. mdpi.com In this approach, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated and placed on a 3D grid. The variations in these fields are then correlated with the biological activity. mdpi.com For indazole derivatives, 3D-QSAR can reveal crucial information about the spatial arrangement of substituents that may enhance or diminish a particular activity. nih.gov For example, a CoMSIA model for azaaurone derivatives, which are structurally related to functionalized heterocycles, showed that specific electrostatic and hydrophobic fields were critical for their antimalarial activity. rsc.org
A QSAR model's utility is entirely dependent on its statistical validity and predictive power. basicmedicalkey.com Rigorous validation is essential to ensure that the model is robust, reliable, and not a result of chance correlation. derpharmachemica.com Validation is typically performed using both internal and external methods. basicmedicalkey.com
Internal Validation: This process assesses the stability and robustness of the model using the training set data from which it was generated. basicmedicalkey.com The most common technique is cross-validation, particularly the leave-one-out (LOO) method. In LOO cross-validation, a single compound is removed from the training set, a new model is built with the remaining compounds, and this model is used to predict the activity of the removed compound. This process is repeated for every compound in the training set. The results are used to calculate the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. uniroma1.it
External Validation: This is a more stringent test of a model's predictive power, where the model is used to predict the activity of a set of compounds (the test set) that were not used in its development. basicmedicalkey.com The predictive ability is quantified by the predictive correlation coefficient (R²pred). A high R²pred value (typically > 0.6) suggests that the model can accurately predict the properties of new compounds within its applicability domain. uniroma1.it
The Organisation for Economic Co-operation and Development (OECD) has established principles for QSAR model validation to ensure their acceptance for regulatory purposes. These include having a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity. nih.gov
| Validation Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |
| q² (Cross-validated R²) | Measures the internal predictive ability and robustness of the model. | > 0.5 |
| R²pred (Predictive R² for Test Set) | Measures the external predictive power of the model on an independent dataset. | > 0.6 |
This table summarizes key statistical metrics used for validating QSAR models, based on common practices in the field. rsc.orguniroma1.it
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide detailed insights into its dynamic behavior, conformational preferences, and interactions with its environment, such as a solvent or a biological receptor. nih.gov
MD simulations allow for the exploration of a molecule's conformational landscape. By simulating the molecule over a period, typically nanoseconds to microseconds, it is possible to observe how different parts of the molecule move and rotate. The conformational flexibility of this compound, particularly the rotation of the nitro groups and the potential for tautomerism in the indazole ring, can be assessed.
The stability of the molecule and its various conformations can be analyzed by monitoring parameters such as the Root Mean Square Deviation (RMSD). The RMSD measures the average deviation of atomic positions in the simulated structure compared to a reference structure over time. nih.gov A stable simulation where the molecule has reached equilibrium is indicated by a plateauing of the RMSD value. nih.gov This analysis can identify the most stable, low-energy conformations of the molecule in a given environment. researchgate.net
When studying the interaction of this compound with other molecules, such as in a protein-ligand complex, MD simulations can characterize the dynamic nature of these interactions. pensoft.net While molecular docking provides a static snapshot of a potential binding pose, MD simulations reveal the stability of this pose and the specific interactions that persist over time. nih.gov
Key interactions that can be monitored include:
Hydrogen Bonds: The formation and breaking of hydrogen bonds between the indazole ring's nitrogen atoms or the nitro groups and surrounding molecules can be tracked throughout the simulation.
Hydrophobic Interactions: The interactions between the methyl group and the aromatic ring system with nonpolar residues or solvent molecules can be quantified.
π-π Stacking: Interactions between the aromatic indazole ring and other aromatic systems can be observed.
Analysis of these dynamic interactions provides a more realistic understanding of the binding process and the stability of the resulting complex than static models alone. nih.gov
Chemical Reactivity and Transformation Mechanisms of Nitrated Indazoles
Electrophilic and Nucleophilic Substitution Reactions on the Dinitroindazole Core
The dinitroindazole core's reactivity is a classic example of how substituent effects can completely alter the characteristic reactions of an aromatic system. While typical aromatic compounds readily undergo electrophilic substitution, the electronic nature of 5-Methyl-4,7-dinitro-1H-indazole favors nucleophilic pathways.
Regioselective Functionalization via Electrophilic Pathways
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and many of its derivatives, where the aromatic ring acts as a nucleophile. latech.edu However, for the this compound core, this reactivity is severely diminished. The two nitro groups are potent deactivating groups due to their strong electron-withdrawing nature through both inductive and resonance effects. quora.commasterorganicchemistry.com These groups pull electron density out of the aromatic ring, making it highly electron-deficient and thus a very poor nucleophile. quora.com
Any potential electrophilic attack would be extremely slow and require harsh conditions. masterorganicchemistry.com While the methyl group at the C-5 position is technically an activating group through hyperconjugation, its weak electron-donating effect is overwhelmingly negated by the two powerful nitro groups. libretexts.org Consequently, further electrophilic substitution on the this compound ring is not a synthetically viable pathway for functionalization. The ring is considered highly deactivated towards electrophiles. quora.comlibretexts.org
Nucleophilic Aromatic Substitution (SNAr) of Nitro Groups
In stark contrast to its inertness towards electrophiles, the electron-deficient dinitroindazole core is highly activated for Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction becomes the primary pathway for functionalization. In the SNAr mechanism, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the departure of a leaving group. masterorganicchemistry.comyoutube.com
For this compound, the nitro groups not only activate the ring for attack but can also serve as the leaving group, a known phenomenon in highly activated systems. strath.ac.uk The reaction is facilitated because the strong electron-withdrawing properties of the nitro groups can stabilize the anionic Meisenheimer intermediate. masterorganicchemistry.com The placement of these groups ortho or para to the site of attack is crucial for this stabilization. wikipedia.orgmasterorganicchemistry.com
Regioselectivity in these reactions is a key consideration. Computational studies on analogous systems, such as 5,7-dinitroquinazoline-4-one, have shown that nucleophilic attack by amines like methylamine (B109427) can preferentially displace one nitro group over the other. strath.ac.uk In the case of this compound, the nitro group at the C-7 position is ortho to the pyrazole (B372694) nitrogen (N-1) and para to the C-4 nitro group, while the C-4 nitro group is ortho to the C-5 methyl group and meta to the N-1 nitrogen. The precise site of substitution would depend on the interplay of steric hindrance from the adjacent methyl group and the electronic stabilization of the intermediate. Attack at C-7 is often favored over C-4 in similar dinitro systems.
A variety of nucleophiles can be employed in SNAr reactions with activated nitroaromatics.
| Nucleophile Type | Example | Expected Product Type | Reaction Principle |
|---|---|---|---|
| N-Nucleophiles (Amines) | Primary/Secondary Amines (e.g., RNH₂, R₂NH) | N-Substituted amino-nitro-indazoles | The amine attacks the electron-deficient ring, displacing a nitro group to form a new C-N bond. semanticscholar.org |
| O-Nucleophiles (Alkoxides) | Sodium Methoxide (NaOMe) | Methoxy-nitro-indazoles | The alkoxide ion displaces a nitro group, leading to the formation of an aryl ether. youtube.com |
| S-Nucleophiles (Thiolates) | Sodium Thiophenoxide (NaSPh) | Arylthio-nitro-indazoles | Thiolates are potent nucleophiles that can readily displace nitro groups on activated rings to form thioethers. semanticscholar.org |
| Hydrazine | Hydrazine (N₂H₄) | Hydrazinyl-nitro-indazoles | Hydrazine can act as a strong nitrogen nucleophile, leading to substitution of a nitro group. semanticscholar.org |
Cycloaddition Reactions Involving Nitrated Indazole Building Blocks
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic compounds. youtube.com These reactions involve the combination of two or more unsaturated molecules to form a new ring.
1,3-Dipolar Cycloadditions for the Construction of New Heterocyclic Systems
The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a "dipolarophile" to form a five-membered ring. wikipedia.orgslideshare.net While this reaction is a common method for synthesizing the indazole ring itself, nih.gov a pre-formed nitrated indazole can potentially participate as one of the reactive partners.
Given the highly electron-deficient nature of the benzene portion of the this compound core, it could theoretically act as a dipolarophile, reacting with an electron-rich 1,3-dipole. The reaction would involve the π-system of the dinitro-substituted benzene ring. However, the aromaticity of the ring presents a significant energy barrier, making such reactions less common compared to those with simple alkenes or alkynes.
A more plausible pathway involves the transformation of a nitro group into a 1,3-dipole, such as a nitrile oxide. Nitrile oxides can be generated from precursors like α-nitroketones. organic-chemistry.org These in-situ generated nitrile oxides are highly reactive 1,3-dipoles that readily undergo cycloaddition with various dipolarophiles (e.g., alkynes, alkenes) to yield five-membered heterocycles like isoxazoles and isoxazolines. youtube.comnih.gov Therefore, a potential synthetic route could involve the chemical modification of one of the nitro groups on the indazole ring to generate a 1,3-dipole, which could then be used to build a new heterocyclic system appended to the indazole core.
Tautomerism and Isomerization Phenomena in Indazole Derivatives
Tautomerism, the interconversion of structural isomers, is a fundamental characteristic of many heterocyclic systems, including indazole. researchgate.net This phenomenon is crucial as different tautomers can exhibit distinct chemical and physical properties.
Investigation of 1H- and 2H-Tautomeric Equilibria in Solution and Solid State
Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov These forms differ in the position of the proton on the pyrazole ring nitrogens. researchgate.net In the vast majority of cases, including for the parent indazole, the 1H-tautomer is thermodynamically more stable and therefore predominates in both solution and the solid state. researchgate.netnih.gov The 1H-tautomer possesses a benzenoid structure, while the 2H-tautomer has a quinonoid character. researchgate.net
The position of this tautomeric equilibrium can be influenced by factors such as the electronic nature of substituents and the solvent. nih.gov For nitro-substituted indazoles, the equilibrium generally still favors the 1H form. acs.org The stability difference between the 1-substituted and 2-substituted isomers of nitroindazoles has been confirmed by computational calculations. acs.org
The study of this equilibrium is typically carried out using a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and X-ray crystallography for the solid state. nih.govmdpi.comrsc.orguochb.cz Solution and solid-state NMR are powerful tools for characterizing the specific tautomer present or the ratio of tautomers in equilibrium. nih.govrsc.org
| Characteristic | 1H-Tautomer | 2H-Tautomer | Reference |
|---|---|---|---|
| Structure | Benzenoid | Quinonoid | researchgate.net |
| Relative Stability | Generally more stable, predominant form | Generally less stable | researchgate.netnih.govnih.gov |
| Proton Position | Hydrogen is on the N-1 nitrogen | Hydrogen is on the N-2 nitrogen | researchgate.net |
| Investigation Methods | NMR, X-ray Crystallography, Computational Calculations | NMR, Computational Calculations | nih.govacs.orguochb.cz |
Influence of Nitro and Methyl Substituents on Tautomeric Preferences
The phenomenon of annular tautomerism is fundamental to the chemistry of indazoles, which can exist in two primary forms: the 1H- and 2H-tautomers. researchgate.net In the vast majority of cases, including the parent indazole, the 1H-tautomer is the thermodynamically more stable and, therefore, predominant form. researchgate.netnih.gov Computational studies indicate that for the unsubstituted indazole, the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govresearchgate.net
The introduction of substituents to the benzene ring can influence this tautomeric preference. For this compound, the electronic effects of two nitro groups and one methyl group are at play.
Nitro Groups: As strong electron-withdrawing groups, the nitro substituents at positions 4 and 7 significantly decrease the electron density of the benzene portion of the molecule. This generally reinforces the stability of the benzenoid 1H-indazole form over the quinonoid 2H-indazole structure. researchgate.net
Methyl Group: The electron-donating methyl group at position 5 slightly counteracts the effect of the nitro groups, but its influence is generally outweighed by the two powerful electron-withdrawing substituents.
Table 1: General Tautomeric Stability in Indazoles
| Compound | More Stable Tautomer | Energy Difference (kJ·mol⁻¹) | Reference |
|---|---|---|---|
| 1H-Indazole | 1H | ~15 | nih.gov, researchgate.net |
| Substituted Indazoles | Generally 1H | Varies | researchgate.net, researchgate.net |
Reactions with Formaldehyde (B43269) and Related Carbonyl Compounds
N-unsubstituted indazoles, including nitrated derivatives, readily react with formaldehyde in aqueous acidic solutions, such as hydrochloric acid, to yield N-hydroxymethyl derivatives. nih.govacs.org This reaction is a characteristic transformation for N-unsubstituted azoles and serves as a method to introduce a functionalized one-carbon unit onto the pyrazole ring nitrogen. nih.govsemanticscholar.org The reaction is reversible, and the resulting adducts can exhibit sensitivity to hydrolysis, a tendency that is increased by the presence of electron-withdrawing nitro groups. acs.orgsemanticscholar.org
For nitrated indazoles, the primary products are typically the (1H-indazol-1-yl)methanol derivatives. acs.org Studies on various C-nitro-1H-indazoles have shown that indazole itself, as well as its 4-nitro, 5-nitro, and 6-nitro derivatives, all react to form the corresponding 1-substituted products. nih.govacs.org
Elucidation of Reaction Mechanisms and Product Distribution
The mechanism of the reaction between NH-indazoles and formaldehyde in an acidic medium has been determined through experimental and theoretical studies. nih.govresearchgate.netnih.gov It is not a direct reaction between the protonated indazolium cation and formaldehyde. nih.govacs.org Instead, the mechanism proceeds as follows:
Protonation of Formaldehyde: In the acidic solution, formaldehyde, a weak base, is protonated to form the much more electrophilic hydroxymethyl cation, [CH₂OH]⁺.
Nucleophilic Attack: The neutral indazole tautomer acts as the nucleophile, attacking the carbon of the protonated formaldehyde. Given that the 1H-tautomer is the more stable and abundant species, it is the primary reactant.
Formation of N1-adduct: The attack by the N1 nitrogen of the 1H-indazole tautomer leads to the formation of the (1H-indazol-1-yl)methanol product after deprotonation.
The product distribution is highly dependent on the position of the nitro substituent. While 4-nitro- and 5-nitro-1H-indazole yield the N1-substituted product, the case of 7-nitro substitution is more complex. nih.govresearchgate.net Early reports suggested that 7-nitro-1H-indazole is unreactive towards formaldehyde. nih.govacs.org However, subsequent research demonstrated that with longer reaction times, the reaction does proceed, but it yields the N2-substituted isomer, (7-nitro-2H-indazol-2-yl)methanol. researchgate.net This anomalous behavior is attributed to steric hindrance from the nitro group at the C7 position, which disfavors substitution at the adjacent N1 position and makes the N2 position the more accessible site for attack.
For This compound , the presence of the 7-nitro group is expected to exert a similar directing effect, favoring the formation of the N2-substituted hydroxymethyl derivative. The 4-nitro and 5-methyl groups would further modify the electronic landscape but are less likely to overcome the steric influence of the peri-positioned 7-nitro group.
Table 2: Product Distribution in the Reaction of Nitro-Indazoles with Formaldehyde in Acidic Medium
| Reactant | Major Product | Minor Product | Reference |
|---|---|---|---|
| 1H-Indazole | (1H-Indazol-1-yl)methanol | None | acs.org |
| 4-Nitro-1H-indazole | (4-Nitro-1H-indazol-1-yl)methanol | (4-Nitro-2H-indazol-2-yl)methanol (5%) | researchgate.net |
| 5-Nitro-1H-indazole | (5-Nitro-1H-indazol-1-yl)methanol | None | acs.org |
| 6-Nitro-1H-indazole | (6-Nitro-1H-indazol-1-yl)methanol | None | acs.org |
Supramolecular Chemistry and Coordination Complex Formation with Indazole Ligands
Design and Synthesis of Indazole-Based Ligands Featuring Nitro Groups
The strategic incorporation of nitro groups onto the indazole framework is a key aspect of designing ligands for coordination chemistry. These groups can alter the ligand's electronic character, steric profile, and potential for secondary interactions, such as hydrogen bonding.
The synthesis of nitro-substituted indazoles often involves electrophilic nitration of the parent indazole or a substituted precursor. The position and number of nitro groups are crucial in determining the ligand's coordination properties. For instance, the synthesis of 6-nitro and 5-nitro-indazole derivatives has been well-documented, often serving as precursors for further functionalization. nih.govresearchgate.netnih.gov The introduction of multiple nitro groups, as in dinitro-indazoles, further enhances the electron-withdrawing effects and introduces additional potential coordination or hydrogen bonding sites.
While specific synthetic routes to 5-Methyl-4,7-dinitro-1H-indazole are not extensively reported in the reviewed literature, general methods for the synthesis of substituted indazoles can be applied. These methods often involve the cyclization of appropriately substituted hydrazones. For example, an efficient route to 1-aryl-5-nitro-1H-indazoles involves the preparation of arylhydrazones from 2-fluoro-5-nitro-substituted carbonyl compounds, followed by a nucleophilic aromatic substitution (SNAr) ring closure. mdpi.comnih.gov A similar strategy could conceivably be adapted for the synthesis of the target compound by starting with a suitably substituted methyl- and dinitro-phenyl precursor.
The synthesis of 2-R-4,6-dinitro-2H-indazoles from 2,4,6-trinitrotoluene (B92697) highlights another synthetic strategy involving the transformation of a readily available starting material. researchgate.net Such approaches allow for the systematic variation of substituents on the indazole core, thereby enabling the fine-tuning of ligand properties for specific applications in coordination chemistry.
Metal-Ligand Coordination Chemistry and Complexation Studies
Nitro-substituted indazole ligands have been shown to coordinate with a variety of metal ions, leading to the formation of both discrete molecular complexes and extended coordination polymers. The coordination modes of these ligands are influenced by the position of the nitro groups and the nature of the metal center.
The indazole moiety typically coordinates to metal centers through one or both of its nitrogen atoms in a monodentate or bridging fashion. The presence of nitro groups can influence this coordination behavior. While the nitro group itself can coordinate to a metal center, it is more commonly observed to participate in the supramolecular organization of the complex through non-covalent interactions.
Studies on related nitro-substituted heterocyclic ligands, such as nitroimidazoles and nitropyrazoles, provide insight into the potential coordination chemistry of dinitro-indazoles. For example, platinum and palladium complexes with nitroimidazole ligands have been synthesized and structurally characterized, revealing square-planar coordination geometries around the metal centers. researchgate.net In these complexes, the nitroimidazole ligand coordinates to the metal through a ring nitrogen atom.
The following table summarizes the coordination behavior of some nitro-substituted heterocyclic ligands with different metal ions, which can serve as a model for predicting the behavior of this compound.
| Ligand Type | Metal Ion | Coordination Mode | Resulting Geometry | Reference |
|---|---|---|---|---|
| Nitroimidazole | Platinum(II) | Monodentate (N-coordination) | Square-planar | researchgate.net |
| Nitroimidazole | Palladium(II) | Monodentate (N-coordination) | Square-planar | researchgate.net |
| 4-Nitropyrazole-3-carboxylate | Copper(II) | Chelating and Bridging | Binuclear complex with M₂N₄ metallocycle | researchgate.net |
| 4-Nitropyrazole-3-carboxylate | Cobalt(II) | Chelating and Bridging | Binuclear complex with M₂N₄ metallocycle | researchgate.net |
| 3,5-Dinitrobenzoate | Europium(III)/Cadmium(II) | Monodentate, Bidentate, Bridging (via carboxylate) | Polymeric and discrete complexes | sciprofiles.com |
The ability of substituted indazoles to act as bridging ligands makes them suitable candidates for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The nitro groups can play a significant role in directing the assembly of these extended structures, either through direct coordination or by influencing the packing of the network through non-covalent interactions.
While there is a lack of specific examples of MOFs constructed from this compound in the provided literature, the principles of MOF design suggest its potential as a linker. youtube.comnih.gov The two nitro groups and the pyrazole (B372694) moiety offer multiple potential coordination sites. The design of MOFs often relies on ditopic or polytopic linkers to create extended, porous frameworks. nih.govnih.gov A dinitro-substituted indazole, if appropriately functionalized to allow for multiple points of connection, could serve as such a linker.
For instance, coordination polymers have been successfully synthesized using 1H-indazole-6-carboxylic acid as a ligand with zinc(II) and cadmium(II). researchgate.net The introduction of nitro groups to such a carboxylate-functionalized indazole could lead to new MOFs with potentially interesting properties, such as enhanced gas sorption or catalytic activity, due to the presence of the polar nitro functionalities within the pores.
Self-Assembly Processes and Supramolecular Architectures
The solid-state structures of nitro-substituted indazoles and their metal complexes are often governed by a delicate interplay of various non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, are crucial in dictating the final supramolecular architecture.
Hydrogen bonding is a predominant feature in the crystal structures of indazole derivatives. The N-H group of the pyrazole ring is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro groups can act as hydrogen bond acceptors.
In the crystal structure of 1,5-dinitro-1H-indazole, molecules are connected by weak C-H···O hydrogen bonds. nih.gov Similarly, the crystal structure of 5-[(5-nitro-1H-indazol-1-yl)methyl] is stabilized by C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov The analysis of the crystal packing of 1-(4-methylphenylsulfonyl)-5,6-dinitro-1H-indazole also reveals the presence of C—H⋯O interactions that link the molecules into chains. nih.gov
These observations highlight the significant role that nitro groups play in the supramolecular assembly of these compounds, even when not directly involved in metal coordination. The oxygen atoms of the nitro groups provide additional sites for hydrogen bonding, contributing to the formation of robust and predictable supramolecular synthons. The following table summarizes the types of non-covalent interactions observed in the crystal structures of some nitro-substituted indazoles.
| Compound | Observed Non-Covalent Interactions | Reference |
|---|---|---|
| 1,5-Dinitro-1H-indazole | Weak C-H···O hydrogen bonds | nih.gov |
| 5-[(5-nitro-1H-indazol-1-yl)methyl] | C—H⋯O hydrogen bonds, π–π stacking | nih.gov |
| 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole | C—H⋯O interactions | nih.gov |
| (1H-indazol-1-yl)methanol derivatives (including nitro-substituted) | Intermolecular O–H···N hydrogen bonds leading to dimers | nih.gov |
Templated Synthesis of Supramolecular Species (e.g., Nanojars)wmich.edu
The templated synthesis of nanojars represents a fascinating area of supramolecular chemistry, where nanoscale, container-like molecules are self-assembled around a central guest anion. These structures are typically formed from copper (II) ions, hydroxide (B78521), and bridging pyrazolate-type ligands. wmich.edunih.gov While direct experimental data on the use of This compound in nanojar synthesis is not present in the current body of scientific literature, we can extrapolate its potential role based on the established principles of nanojar formation and the known effects of various substituents on the pyrazole and indazole ligands used in their assembly.
Nanojars are coordination complexes with the general formula [anion⊂{Cu(OH)(L)}n], where 'L' is a deprotonated pyrazolate or a derivative thereof, and 'n' typically ranges from 26 to 36. wmich.eduwmich.edu The assembly process is directed by a template anion, often a highly hydrated oxoanion like carbonate (CO₃²⁻) or sulfate (B86663) (SO₄²⁻), which becomes encapsulated within the hydrophilic cavity of the nanojar. nih.govacs.org The exterior of the nanojar is hydrophobic, lending it solubility in various organic solvents. nih.gov The formation is a pH-dependent, reversible self-assembly process. nih.govrsc.org
The structure and properties of nanojars can be systematically modified by introducing functional groups onto the pyrazolate ligand. mdpi.com This functionalization can alter the solubility of the resulting nanojar, the size of its cavity, and its affinity for different template anions. For instance, attaching long alkyl chains to the pyrazole ring enhances solubility in nonpolar, aliphatic solvents, while incorporating oligoether chains can render the nanojars water-soluble. mdpi.com
In the hypothetical case of using This compound as the ligand, the methyl and dinitro groups would be expected to impart specific properties to the resulting nanojar.
Methyl Group: The 5-methyl group would add steric bulk to the nanojar's periphery. Depending on its orientation, this could influence the packing of the ligands and potentially favor the formation of a specific nanojar size (e.g., a particular 'n' value). mdpi.com Alkyl substituents are known to increase solubility in hydrocarbon solvents. mdpi.com
The general synthesis of a nanojar involves the reaction of a copper(II) salt, such as copper(II) nitrate (B79036), with the chosen pyrazole or indazole ligand in the presence of a base and the template anion. wmich.edu The base, which can be a strong base like sodium hydroxide or a weaker one like triethylamine, facilitates the deprotonation of the ligand and provides the necessary hydroxide ions for the {Cu(OH)(L)} framework. rsc.orgnih.gov
The resulting nanojar structures are characterized using a variety of analytical techniques, including electrospray ionization mass spectrometry (ESI-MS), nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. acs.orgmdpi.com ESI-MS is particularly powerful for identifying the size (n-value) and the encapsulated anion of the nanojars formed in a reaction mixture. acs.org
Below are tables summarizing the general characteristics of nanojars and examples of functionalized ligands that have been successfully used in their synthesis.
Table 1: General Characteristics of Copper-Pyrazolate Nanojars
| Property | Description | References |
| General Formula | [Anion⊂{Cu(OH)(L)}n] (where L = pyrazolate-type ligand, n = 26-36) | wmich.edunih.govwmich.edu |
| Metal Center | Primarily Copper(II) (Cu²⁺) | wmich.eduacs.org |
| Bridging Ligands | Hydroxide (OH⁻) and a deprotonated pyrazolate or indazole derivative (L⁻) | nih.govwmich.edu |
| Template Anions | Highly hydrated oxoanions such as Carbonate (CO₃²⁻), Sulfate (SO₄²⁻), Phosphate (PO₄³⁻), Molybdate (MoO₄²⁻) | nih.govwmich.edu |
| Assembly | pH-dependent, reversible self-assembly around the template anion | nih.govrsc.org |
| Structure | Hydrophilic inner cavity encapsulating the anion, surrounded by a hydrophobic periphery | nih.govacs.org |
Table 2: Examples of Functionalized Pyrazole Ligands Used in Nanojar Synthesis
| Ligand | Substituent(s) | Observed Effect on Nanojar | References |
| 4-Phenylpyrazole | Phenyl group at the 4-position | Expands the hydrophobic cavity, allowing for the capture of larger aromatic anions. Resulted in the largest observed nanojar (Cu₃₆). | wmich.edu |
| 4-Benzylpyrazole | Benzyl group at the 4-position | Designed to create larger binding pockets for aromatic guest anions. | wmich.edu |
| 3,5-Dimethylpyrazole | Methyl groups at the 3- and 5-positions | Can only form heteroleptic nanojars when mixed with unsubstituted pyrazole due to steric hindrance. | mdpi.com |
| Pyrazoles with long alkyl chains | e.g., 4-nonylpyrazole | Increases solubility in saturated hydrocarbon solvents. | mdpi.com |
| Pyrazoles with oligoether chains | e.g., a pyrazole functionalized with a triethylene glycol chain | Imparts water solubility to the nanojar. | mdpi.com |
While the specific synthesis of a nanojar using This compound remains a hypothetical construct, the principles established from the study of related systems provide a strong foundation for predicting its behavior. The interplay of the steric bulk from the methyl group and the strong electronic and potential secondary coordination effects from the dinitro groups would likely lead to a nanojar with unique structural and solubility characteristics. Further research would be required to confirm these predictions and to fully explore the potential of such a highly functionalized ligand in the templated synthesis of novel supramolecular architectures.
Unable to Generate Article Due to Lack of Specific Data
A comprehensive search of publicly available scientific literature and chemical databases has been conducted to gather information on the chemical compound This compound for the purpose of generating an article focused on its properties as an energetic material.
Despite extensive searches for specific data points related to its detonation performance, thermal stability, and mechanical sensitivity, no experimental or theoretical values for this particular compound could be located. The search included queries for detonation velocity and pressure, thermal decomposition pathways, and impact and friction sensitivity data. While the existence of the compound is confirmed in chemical databases such as PubChem (CID 20315835), the detailed energetic characteristics required to populate the requested article sections are not present in the available literature.
The provided outline necessitates specific, scientifically accurate data for "this compound." Without this foundational information, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and content. Proceeding with the article would require speculation or the use of data for analogous but different compounds, which would violate the explicit instruction to focus solely on the specified chemical.
Therefore, the generation of the requested article cannot be completed at this time. Information regarding the energetic properties of related compounds, such as other nitrated indazoles, nitropyrazoles, or dinitrobenzotriazoles, is available but falls outside the strict scope of the current request.
Indazoles in Advanced Materials Research: Energetic Materials
Crystal Engineering and Polymorphism in Energetic Indazole Derivatives
Crystal engineering plays a pivotal role in the development of energetic materials, as the arrangement of molecules in the solid state profoundly influences key properties such as density, thermal stability, and sensitivity to external stimuli like impact and friction. For energetic indazole derivatives, understanding and controlling the crystal packing is crucial for optimizing their performance and safety characteristics. Polymorphism, the ability of a compound to crystallize in multiple distinct forms with different molecular arrangements and intermolecular interactions, is a critical consideration. Different polymorphs of the same energetic compound can exhibit markedly different densities, heats of formation, and sensitivities, making the selective crystallization of a specific polymorph a significant goal in materials science.
A detailed analysis of the intermolecular interactions within the crystal lattice is essential for a comprehensive understanding of the structure-property relationships in energetic materials. Hirshfeld surface analysis has emerged as a powerful tool for the qualitative and quantitative investigation of these interactions. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a visual representation of intermolecular contacts can be obtained.
While specific crystallographic and Hirshfeld surface analysis data for 5-Methyl-4,7-dinitro-1H-indazole is not available in the reviewed literature, the general methodology can be illustrated through the analysis of other nitro-substituted indazole derivatives and related heterocyclic compounds. For a hypothetical analysis of this compound, one would anticipate significant contributions from O···H, N···H, O···O, and N···O contacts due to the presence of the nitro groups and the N-H bond of the indazole ring. The methyl group would primarily contribute to weaker H···H and C···H contacts.
The dnorm map would likely reveal strong, red-colored regions corresponding to hydrogen bonds, particularly between the N-H of the indazole ring and the oxygen atoms of the nitro groups on neighboring molecules. The fingerprint plots would quantify the percentage contribution of each type of interaction. For instance, a typical analysis might yield data similar to the hypothetical table below:
Hypothetical Intermolecular Contact Contributions for an Energetic Indazole Derivative
| Contact Type | Contribution (%) |
|---|---|
| H···H | 35.0 |
| O···H / H···O | 25.5 |
| N···H / H···N | 15.2 |
| C···H / H···C | 10.8 |
| O···O | 5.5 |
| N···O / O···N | 4.3 |
| C···C | 2.1 |
| Other | 1.6 |
Note: This data is illustrative and not based on experimental results for this compound.
Such an analysis would provide critical insights into the packing efficiency and the dominant forces governing the crystal structure. For energetic materials, a high density of strong intermolecular interactions, such as hydrogen bonds, is often desirable as it can lead to higher crystal density and improved thermal stability. The study of these interactions through Hirshfeld surfaces and fingerprint plots is therefore an indispensable part of modern energetic materials research.
Structure Activity Relationship Sar Methodologies for Indazole Derivatives
Rational Design Principles for Modulating Chemical Behavior and Interactions
The rational design of indazole derivatives hinges on a deep understanding of how different structural motifs influence their chemical and physical properties. For compounds like 5-Methyl-4,7-dinitro-1H-indazole, the primary considerations in rational design involve modulating the electronic and steric properties of the indazole core to fine-tune its reactivity and intermolecular interactions.
Key design principles include:
Introduction of Electron-Withdrawing and Donating Groups: The strategic placement of substituents with varying electronic effects can significantly alter the electron density distribution within the indazole ring system. This, in turn, affects the molecule's nucleophilicity, electrophilicity, and susceptibility to various chemical reactions.
Steric Hindrance: The size and spatial arrangement of substituent groups can dictate the accessibility of reactive sites on the indazole ring, thereby influencing reaction rates and regioselectivity.
Hydrogen Bonding Capabilities: The introduction or modification of groups capable of acting as hydrogen bond donors or acceptors is a critical aspect of designing molecules that can interact specifically with biological targets or other molecules.
These principles are often guided by preliminary experimental data and computational modeling to predict the effects of structural modifications before undertaking extensive synthetic efforts.
Elucidation of Key Structural Attributes Influencing Reactivity and Complexation
The reactivity and complexation behavior of this compound are primarily governed by the electronic and steric influences of its nitro and methyl substituents on the indazole core.
The presence and position of nitro groups on the indazole ring have a profound impact on its electronic properties and reactivity. Nitro groups are potent electron-withdrawing groups due to both resonance and inductive effects. researchgate.net This electron-withdrawing nature significantly decreases the electron density of the aromatic system. researchgate.net
In this compound, the two nitro groups at positions 4 and 7 dramatically influence the molecule's chemical character. The nitro group is known to be one of the most powerful electron-withdrawing substituents. researchgate.net Studies on nitroarenes have shown that the position of the nitro group can affect the molecule's electronic properties and reactivity. nih.gov For instance, the orientation of a nitro group relative to the molecular backbone can have a crucial effect on electronic transport properties. rsc.org
The electron-withdrawing effect of the nitro groups in this compound would be expected to:
Increase the acidity of the N-H proton: The strong electron withdrawal acidifies the proton on the pyrazole (B372694) ring, making it more susceptible to deprotonation.
Decrease the nucleophilicity of the indazole ring: The reduced electron density makes the ring less reactive towards electrophilic attack.
Influence regioselectivity in reactions: The positions of the nitro groups direct incoming reagents to specific sites on the molecule. For example, in reactions involving nucleophilic substitution, the positions ortho and para to the nitro groups are activated. Research on the N-alkylation of nitro-substituted indazoles has shown that a nitro group at the C-7 position can lead to excellent N-2 regioselectivity. nih.gov
A study on the reaction of nitro-1H-indazoles with formaldehyde (B43269) demonstrated that while 4-nitro, 5-nitro, and 6-nitro-1H-indazoles react, 7-nitro-1H-indazole does not under the same conditions, highlighting the significant influence of the nitro group's position on reactivity. nih.govacs.org
In contrast to the electron-withdrawing nitro groups, the methyl group at the 5-position is a weak electron-donating group through hyperconjugation and inductive effects. This donation of electron density can partially counteract the effect of the nitro groups, albeit to a much lesser extent.
The presence of the methyl group can:
Slightly increase electron density in the benzene (B151609) ring portion of the indazole: This can subtly influence the regioselectivity of reactions on the benzene ring.
Provide a site for potential oxidation reactions: The methyl group itself can be a target for chemical modification.
Introduce steric effects: The methyl group can sterically hinder reactions at adjacent positions.
Studies on the N-alkylation of substituted indazoles have shown that the presence of a methyl group at the C-7 position can influence the ratio of N-1 to N-2 alkylated products. nih.gov While this is a different position than in the title compound, it underscores the role of alkyl substituents in directing reactivity.
Application of Computational Tools in SAR Studies
Computational chemistry has become an indispensable tool in modern SAR studies, providing insights into molecular properties and interactions that can be difficult to obtain through experimental methods alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.govnih.gov For indazole derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for various activities. researchgate.netnih.gov These models use descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. researchgate.net For instance, in a study of 5-substituted-1H-indazole derivatives, descriptors related to electrostatic potential and hydrophobicity were found to be important for their biological activity. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode of a ligand to a protein's active site. nih.govresearchgate.net For indazole derivatives, molecular docking studies have been employed to understand their interactions with various biological targets. researchgate.netnih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov
Future Perspectives and Emerging Avenues in 5 Methyl 4,7 Dinitro 1h Indazole Research
The field of heterocyclic chemistry is continually evolving, with compounds like 5-Methyl-4,7-dinitro-1H-indazole standing at the intersection of energetic materials science, medicinal chemistry, and advanced materials development. Future research is poised to unlock new potentials of this and related nitrated indazoles through innovative synthesis, advanced characterization, computational modeling, and novel applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
